molecular formula C22H22N4O3S B2639962 N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1203046-52-9

N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2639962
CAS RN: 1203046-52-9
M. Wt: 422.5
InChI Key: WRXSUMPFLHAZQR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

1. Antileishmanial Activity

A study synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, aiming to optimize antileishmanial activity. These compounds, including structures related to the queried compound, showed promising activity against Leishmania major. The research highlighted the significant role of substitution on amidine nitrogen in biological activity, with certain derivatives demonstrating very good activity in both promastigote and amastigote forms, suggesting potential for therapeutic application in leishmaniasis treatment (Tahghighi et al., 2011).

2. Antimicrobial and Antibacterial Activity

Research into piperidine-based 1,3,4-thiadiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives revealed significant antimicrobial and antibacterial activities. These studies involved the synthesis and evaluation of various compounds for their effectiveness against a range of microbial strains. The findings indicate the potential use of such compounds, including those structurally similar to the queried chemical, in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

3. Anti-inflammatory and Analgesic Agents

A different research path explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These studies revealed that specific derivatives possess considerable cyclooxygenase inhibition activity along with notable analgesic and anti-inflammatory effects, suggesting their potential utility in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

4. Antipsychotic Agents

Further investigations into heterocyclic carboxamides as potential antipsychotic agents included the synthesis and evaluation of analogues to explore their efficacy. These compounds were tested for their binding affinity to dopamine and serotonin receptors and for their ability to antagonize specific behavioral responses in animal models, indicative of antipsychotic activity. This research contributes to understanding the pharmacological properties and potential therapeutic applications of compounds related to the queried chemical in treating psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-22(23-17-8-9-18-19(12-17)29-14-28-18)26-10-4-7-16(13-26)21-25-24-20(30-21)11-15-5-2-1-3-6-15/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXSUMPFLHAZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

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